molecular formula C7H5ClF3N3O B1648165 3-Chloro-5-(trifluoromethyl)picolinohydrazide CAS No. 1033463-30-7

3-Chloro-5-(trifluoromethyl)picolinohydrazide

Cat. No.: B1648165
CAS No.: 1033463-30-7
M. Wt: 239.58 g/mol
InChI Key: GHCOCPNXYZRGAR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)picolinohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbohydrazide moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinohydrazide can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride is a well-known method . Another method involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as diazotization deamination reactions, Grignard reagent reactions, and nucleophilic addition reactions with trifluoromethylation reagents . These methods are designed to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)picolinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, catalytic fluorination of 2-chloropyridine over metal oxide catalysts in the presence of hydrogen fluoride is a typical reaction condition .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of the chloro group with a nucleophile can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)picolinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-(trifluoromethyl)picolinohydrazide is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a carbohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(15)14-12/h1-2H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCOCPNXYZRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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